molecular formula C19H22N2O2S2 B11443440 Methyl 3-{[(4-benzylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-benzylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate

Cat. No.: B11443440
M. Wt: 374.5 g/mol
InChI Key: DGXBAUFLFGEAOB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the piperidine ring separately. The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources, while the piperidine ring is often prepared from piperidine derivatives.

The key step involves the coupling of the piperidine derivative with the thiophene ring. This is usually achieved through a nucleophilic substitution reaction, where the piperidine derivative acts as a nucleophile and attacks the thiophene ring. The reaction conditions often require a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer reactions. The benzyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzylpiperidine-4-carboxylate: Similar in structure but lacks the thiophene ring.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Contains a carbonyl group instead of the thiophene ring.

Uniqueness

Methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to the presence of both the thiophene and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 3-[(4-benzylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H22N2O2S2/c1-23-18(22)17-16(9-12-25-17)20-19(24)21-10-7-15(8-11-21)13-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,20,24)

InChI Key

DGXBAUFLFGEAOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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